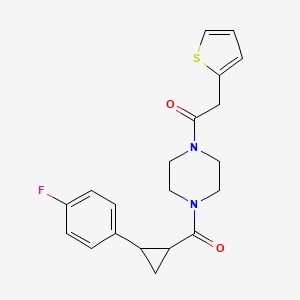
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN2O2S and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H25FN2O4S
- Molecular Weight: 444.5 g/mol
- CAS Number: 1208935-28-7
The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential inhibition of tyrosinase, an enzyme critical in melanin synthesis, which is implicated in conditions like hyperpigmentation and melanoma.
Inhibition of Tyrosinase
Recent studies have highlighted the compound's ability to inhibit tyrosinase activity effectively. For instance, derivatives containing the piperazine and fluorophenyl moieties have shown promising results as competitive inhibitors against Agaricus bisporus tyrosinase (AbTYR).
Key Findings:
- IC50 Values: The compound demonstrated an IC50 value indicative of its potency compared to standard inhibitors like kojic acid.
- Cell Line Studies: In vitro studies on B16F10 cells revealed that the compound could reduce melanin production without cytotoxic effects, confirming its potential for cosmetic and therapeutic applications in skin disorders .
Anticancer Activity
Research indicates that compounds with similar structural frameworks possess anticancer properties. The presence of the thiophene ring may enhance the interaction with cancer cell receptors, leading to apoptosis in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | Breast | 15.3 | Apoptosis induction via receptor modulation |
| 2 | Renal | 12.8 | Inhibition of cell proliferation |
Study 1: Efficacy Against Melanoma
In a study exploring the effects of various piperazine derivatives on melanoma cells, it was found that the compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the downregulation of tyrosinase expression and subsequent reduction in melanin synthesis .
Study 2: Toxicological Assessment
A comprehensive toxicological evaluation demonstrated that the compound exhibited low toxicity profiles in animal models. Doses up to 100 mg/kg did not result in significant adverse effects, supporting its safety for further development in therapeutic contexts .
Propiedades
IUPAC Name |
1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-15-5-3-14(4-6-15)17-13-18(17)20(25)23-9-7-22(8-10-23)19(24)12-16-2-1-11-26-16/h1-6,11,17-18H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVKMRDLAUZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













